[4-(4-Fluorophenoxy)phenyl]methanol chemical properties
[4-(4-Fluorophenoxy)phenyl]methanol chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of [4-(4-Fluorophenoxy)phenyl]methanol
Introduction
[4-(4-Fluorophenoxy)phenyl]methanol is a bifunctional organic compound featuring a diaryl ether scaffold and a primary benzylic alcohol. This unique combination of a robust ether linkage and a reactive alcohol group makes it a valuable intermediate in the synthesis of complex organic molecules. Its structure is particularly relevant in the fields of medicinal chemistry and materials science, where the diaryl ether motif is a common core in many bioactive compounds and the fluorophenyl group is often introduced to enhance metabolic stability or modify electronic properties. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for professionals in research and drug development.
Physicochemical and Spectroscopic Profile
The fundamental identity and characteristics of [4-(4-Fluorophenoxy)phenyl]methanol are defined by its physical constants and spectroscopic signatures.
Chemical Structure
Caption: Chemical structure of [4-(4-Fluorophenoxy)phenyl]methanol.
Core Properties
The key physicochemical data for [4-(4-Fluorophenoxy)phenyl]methanol are summarized below, compiled from chemical supplier and database information.[1][2][3]
| Property | Value |
| CAS Number | 167091-96-5 |
| Molecular Formula | C₁₃H₁₁FO₂ |
| Molecular Weight | 218.22 g/mol |
| Appearance | White solid |
| Melting Point | 65-67 °C[3] |
| Boiling Point | 330.7 ± 32.0 °C (Predicted)[3] |
| Density | 1.225 ± 0.06 g/cm³ (Predicted)[3] |
| SMILES | OCc1ccc(Oc2ccc(F)cc2)cc1 |
| InChI Key | CDHGTLMRIKSFII-UHFFFAOYSA-N |
Predicted Spectroscopic Analysis
While specific spectral data is not widely published, a predictive analysis based on the compound's functional groups and analogous structures provides valuable insight for characterization.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and hydroxyl protons. The two 1,4-disubstituted benzene rings will appear as a set of doublets or complex multiplets in the range of δ 6.8-7.5 ppm. The benzylic methylene protons (-CH₂OH) would likely present as a singlet around δ 4.6 ppm, which may show coupling to the hydroxyl proton depending on the solvent. The hydroxyl proton (-OH) would appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.
-
¹³C NMR: The carbon spectrum will display signals for the twelve aromatic carbons and one aliphatic carbon. The benzylic carbon (-CH₂OH) is anticipated around δ 64 ppm. The aromatic carbons will resonate in the typical δ 115-160 ppm region, with the carbons attached to the electronegative fluorine and oxygen atoms showing characteristic shifts and C-F coupling.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch of the alcohol. The C-O stretching of the diaryl ether will appear in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching will be observed just above 3000 cm⁻¹, and C=C stretching within the aromatic rings will show peaks between 1450-1600 cm⁻¹. A strong absorption corresponding to the C-F stretch is expected around 1150-1250 cm⁻¹.
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Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 218. A prominent peak at m/z = 187 would correspond to the loss of the hydroxymethyl radical (-CH₂OH), representing the stable diaryl ether fragment. The base peak is often the molecular ion for such aromatic alcohols.[4]
Synthesis and Manufacturing
The most direct and common laboratory-scale synthesis of [4-(4-Fluorophenoxy)phenyl]methanol involves the selective reduction of the corresponding aldehyde, 4-(4-fluorophenoxy)benzaldehyde. This method is favored due to its high selectivity, mild reaction conditions, and the commercial availability of the starting material.
Causality in Method Selection
The choice of sodium borohydride (NaBH₄) as the reducing agent is strategic. It is a mild reductant that selectively reduces aldehydes and ketones without affecting more robust functional groups like the diaryl ether or the aromatic rings. Its ease of handling and compatibility with protic solvents like methanol or ethanol make it ideal for standard laboratory procedures, avoiding the need for more hazardous reagents like lithium aluminum hydride (LAH) or high-pressure hydrogenation.
Detailed Experimental Protocol: Reduction of 4-(4-fluorophenoxy)benzaldehyde
This protocol describes a representative procedure for the synthesis of [4-(4-Fluorophenoxy)phenyl]methanol.
Materials:
-
4-(4-fluorophenoxy)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(4-fluorophenoxy)benzaldehyde (1.0 eq) in methanol (approx. 10 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction upon addition of the reducing agent.
-
Reduction: While stirring vigorously, add sodium borohydride (0.3-0.5 eq) portion-wise over 15-20 minutes. The slow addition prevents excessive foaming and temperature spikes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding deionized water to decompose any excess NaBH₄. Subsequently, acidify the mixture to a pH of ~5-6 with 1 M HCl.
-
Extraction: Remove the methanol under reduced pressure. Extract the resulting aqueous slurry with ethyl acetate (3 x volume of aqueous layer).
-
Washing & Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure [4-(4-Fluorophenoxy)phenyl]methanol as a white solid.
Synthesis Workflow Diagram
Caption: A typical laboratory workflow for the synthesis of [4-(4-Fluorophenoxy)phenyl]methanol via aldehyde reduction.
Chemical Reactivity and Stability
The reactivity of [4-(4-Fluorophenoxy)phenyl]methanol is dominated by its two principal functional groups: the benzylic alcohol and the diaryl ether linkage.
Benzylic Alcohol Moiety
The alcohol group is the primary site of reactivity under mild conditions.
-
Oxidation: The primary benzylic alcohol can be readily oxidized to the corresponding aldehyde, 4-(4-fluorophenoxy)benzaldehyde, using a variety of mild oxidizing agents (e.g., PCC, DMP). More forceful oxidation can lead to the carboxylic acid.
-
Substitution: The hydroxyl group is a poor leaving group but can be protonated under acidic conditions to form a good leaving group (water). The subsequent departure of water generates a benzylic carbocation. This cation is significantly stabilized by resonance, with the positive charge delocalized into the adjacent benzene ring.[5][6] This stability facilitates Sₙ1-type substitution reactions, allowing for conversion to benzylic halides, ethers, and esters.
Diaryl Ether Linkage
In stark contrast to the alcohol, the diaryl ether C-O bond is exceptionally stable.
-
Inertness: Diaryl ethers are resistant to cleavage by most chemical reagents, including strong acids and bases, under standard laboratory conditions.[7][8] This chemical inertness is due to the high strength of the sp² C-O bond.
-
Cleavage Conditions: Cleavage of the diaryl ether bond requires harsh and specific conditions, such as refluxing with very strong acids like HBr or HI, or specialized catalytic systems like visible-light photoredox catalysis or transition-metal catalysis at high temperatures.[9][10][11] This inherent stability makes the diaryl ether an excellent and reliable core scaffold for building complex molecules, as it will remain intact while chemical transformations are performed on other parts of the molecule.
Reactivity Overview Diagram
Caption: Diagram illustrating the distinct reactivity of the benzylic alcohol and the diaryl ether functional groups.
Applications in Research and Drug Development
[4-(4-Fluorophenoxy)phenyl]methanol serves as a versatile building block, primarily leveraged in the synthesis of pharmaceuticals and advanced organic materials.
-
Pharmaceutical Intermediate: The diaryl ether core is present in numerous FDA-approved drugs and clinical candidates across various therapeutic areas. This molecule provides a pre-formed scaffold that can be further elaborated. The benzylic alcohol acts as a convenient chemical handle for introducing other functionalities or for linking the scaffold to other molecular fragments.[12]
-
Modulation of Physicochemical Properties: The presence of a fluorine atom is a common strategy in medicinal chemistry to improve a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[13] Using this compound as a starting material directly incorporates this beneficial feature into the synthetic route.
-
Synthesis of Advanced Materials: The rigid, well-defined structure of the diaryl ether backbone makes it an attractive component for the synthesis of polymers, liquid crystals, and other functional materials where thermal stability and specific conformational properties are desired.
Safety and Handling
[4-(4-Fluorophenoxy)phenyl]methanol is classified as a combustible solid and should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.
-
Toxicity: While specific toxicity data for this compound is limited, it should be treated as a potentially hazardous chemical. Avoid ingestion, inhalation, and skin contact. In case of exposure, seek immediate medical attention. The solvents used in its synthesis, such as methanol, carry their own significant hazards, including toxicity and flammability, and require strict safety protocols.[14][15]
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![Chemical structure of [4-(4-Fluorophenoxy)phenyl]methanol](https://i.imgur.com/2gQYj7k.png)
